Cas no 727-80-0 (2-acetyl-3H-benzofchromen-3-one)

2-acetyl-3H-benzofchromen-3-one 化学的及び物理的性質
名前と識別子
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- 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl-
- 2-ACETYL-3H-BENZO[F]CHROMEN-3-ONE
- 2-ACETYL-BENZO[F]CHROMEN-3-ONE
- 2-acetylbenzo[f]chromen-3-one
- 3-ACETYLBENZO[F]COUMARIN
- 2-acetyl-3-oxobenzo[f]chromene
- AC1LF7JE
- CHEMBL1501880
- 2-acetyl-3H-benzofchromen-3-one
-
計算された属性
- 精确分子量: 238.063
じっけんとくせい
- PSA: 43.37
2-acetyl-3H-benzofchromen-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0110-0013-15mg |
2-acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0110-0013-4mg |
2-acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0110-0013-10μmol |
2-acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0110-0013-5mg |
2-acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0110-0013-10mg |
2-acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0110-0013-20mg |
2-acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0110-0013-50mg |
2-acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
TRC | A188213-50mg |
2-Acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 50mg |
$ 50.00 | 2022-06-08 | ||
TRC | A188213-100mg |
2-Acetyl-3H-benzo[f]chromen-3-one |
727-80-0 | 100mg |
$ 65.00 | 2022-06-08 | ||
abcr | AB233668-1g |
3-Acetylbenzo[f]coumarin; . |
727-80-0 | 1g |
€146.60 | 2025-02-20 |
2-acetyl-3H-benzofchromen-3-one 関連文献
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Lei Jin,Xiaoxue Tan,Cong Zhao,Qingming Wang Anal. Methods 2019 11 1916
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Satya Narayan Sahu,Subrata Kumar Padhan,Prabhat Kumar Sahu RSC Adv. 2016 6 90322
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3. Non-empirical calculations of the nature of the bonding in thiophen, thiophen S-oxide, and thiophen SS-dioxideMichael H. Palmer,Robert H. Findlay J. Chem. Soc. Perkin Trans. 2 1975 1223
2-acetyl-3H-benzofchromen-3-oneに関する追加情報
Comprehensive Guide to 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- (CAS No. 727-80-0): Properties, Applications, and Market Insights
The chemical compound 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- (CAS No. 727-80-0) is a specialized organic molecule that has garnered attention in various scientific and industrial applications. This comprehensive guide explores its chemical properties, synthesis methods, applications, and the latest market trends, providing valuable insights for researchers, manufacturers, and enthusiasts.
3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- belongs to the class of naphthopyran derivatives, which are known for their unique structural and functional characteristics. The compound features a fused naphthalene and pyran ring system, with an acetyl substituent at the 2-position. This molecular architecture contributes to its distinct photophysical properties, making it a subject of interest in material science and organic electronics.
One of the most searched topics related to 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- is its role in advanced materials. Researchers are increasingly exploring its potential in organic light-emitting diodes (OLEDs) and photochromic materials. The compound's ability to undergo reversible photoisomerization under UV light makes it a promising candidate for smart coatings and optical switches.
In the field of pharmaceutical research, 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- has been investigated for its biological activity. While not a drug itself, its derivatives have shown potential as enzyme inhibitors and antimicrobial agents. This aligns with current trends in drug discovery, where researchers are focusing on heterocyclic compounds for developing new therapeutic agents.
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- typically involves multistep organic reactions, including condensation and cyclization processes. Recent advancements in green chemistry have led to more efficient and environmentally friendly synthetic routes, addressing the growing demand for sustainable chemical production.
From a market perspective, the demand for specialized naphthopyran derivatives like 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- is steadily increasing. The compound finds applications in high-performance materials, research chemicals, and specialty intermediates. Manufacturers are focusing on scalable production methods to meet the needs of academic and industrial users.
For researchers working with 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl-, proper handling and storage are essential. The compound should be stored in cool, dry conditions away from light exposure to maintain its stability. These precautions align with best practices in laboratory safety and chemical management.
The future of 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- research looks promising, with potential applications in emerging fields like molecular electronics and nanotechnology. As interest in functional organic materials grows, this compound is likely to play a significant role in developing next-generation technologies.
In conclusion, 3H-Naphtho[2,1-b]pyran-3-one, 2-acetyl- (CAS No. 727-80-0) represents an important class of organic compounds with diverse applications. Its unique properties make it valuable for both fundamental research and industrial applications, particularly in the development of advanced materials and specialty chemicals.
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